

# In-Depth Technical Guide: Characterization of CAS Number 73954-34-4

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

Cat. No.: *B601732*

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## Introduction

This technical guide provides a comprehensive characterization of the compound identified by CAS number 73954-34-4. This molecule, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, is primarily known as an impurity of Ivabradine, a clinically significant hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker.<sup>[1][2][3][4][5]</sup> Understanding the physicochemical properties, synthesis, and potential biological activity of such impurities is critical for drug development, ensuring the safety, efficacy, and quality of the final pharmaceutical product.

This document summarizes the available data on N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide, outlines general experimental protocols for its synthesis and analysis, and discusses its potential biological implications in the context of its parent compound, Ivabradine.

## Physicochemical Properties

A summary of the known physicochemical properties of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is presented in Table 1. This data is essential for its identification, purification, and formulation.

Table 1: Physicochemical Properties of CAS 73954-34-4

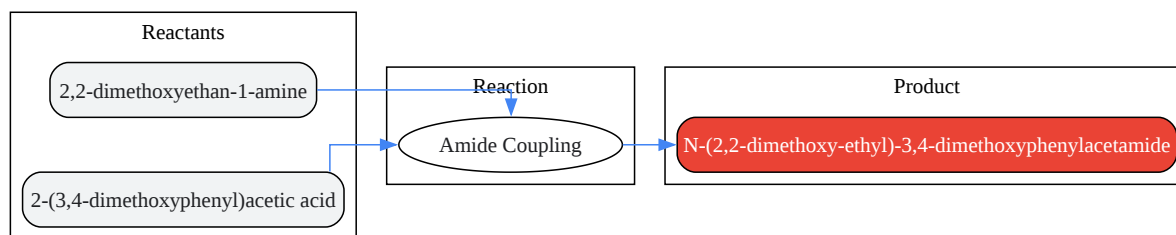
Property	Value	Source(s)
Chemical Name	N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide	[1][2][5]
Synonym(s)	Ivabradine impurity 2	[1][3][6]
CAS Number	73954-34-4	[1][2][3]
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>5</sub>	[1][2][3][5]
Molecular Weight	283.32 g/mol	[1][2][3][5]
Appearance	White to off-white powder	[7]
Solubility	Soluble in DMSO	[4]
Boiling Point	455.2 ± 45.0 °C (Predicted)	[8]
Density	1.109 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
pKa	15.39 ± 0.46 (Predicted)	[5]

## Synthesis and Purification

While a specific, detailed synthesis protocol for N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is not readily available in published literature, a general synthetic route can be proposed based on standard organic chemistry principles. The compound is an amide, which can typically be formed by the reaction of a carboxylic acid or its activated derivative with an amine.

## Proposed Synthetic Pathway

A plausible synthesis involves the acylation of 2,2-dimethoxyethan-1-amine with 2-(3,4-dimethoxyphenyl)acetic acid or its corresponding acyl chloride.



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Caption: Proposed synthesis of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide.

## General Experimental Protocol for Synthesis

- **Activation of Carboxylic Acid:** 2-(3,4-dimethoxyphenyl)acetic acid can be converted to its more reactive acyl chloride by treatment with thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride ( $(\text{COCl})_2$ ) in an inert solvent like dichloromethane (DCM) or toluene.
- **Amide Coupling:** The resulting acyl chloride is then reacted with 2,2-dimethoxyethan-1-amine in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in an inert solvent like DCM at a controlled temperature (e.g., 0 °C to room temperature).
- **Work-up and Purification:** Upon completion of the reaction, the mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated  $\text{NaHCO}_3$ , and brine) to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

## Purification from Ivabradine Samples

As an impurity, N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide would typically be isolated and purified from bulk Ivabradine samples using preparative high-performance liquid chromatography (HPLC).

## Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide. While a complete set of spectral data for this specific impurity is not publicly available, the following techniques are standard for its characterization.

Table 2: Analytical Methods for Characterization

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to aromatic protons of the 3,4-dimethoxyphenyl group, the methylene protons of the acetyl and ethyl groups, and the methoxy protons.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, aromatic carbons, and the various aliphatic and methoxy carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight (283.32 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	Absorption bands for the N-H and C=O stretching of the amide group, C-O stretching of the ethers, and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC)	A single major peak under optimized conditions, indicating the purity of the compound.

## Biological Activity and Mechanism of Action Relationship to Ivabradine

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide is identified as an impurity of Ivabradine.<sup>[1][3][6]</sup> Ivabradine is a well-characterized drug that selectively inhibits the I(f) current in the sinoatrial node of the heart by blocking hyperpolarization-activated cyclic

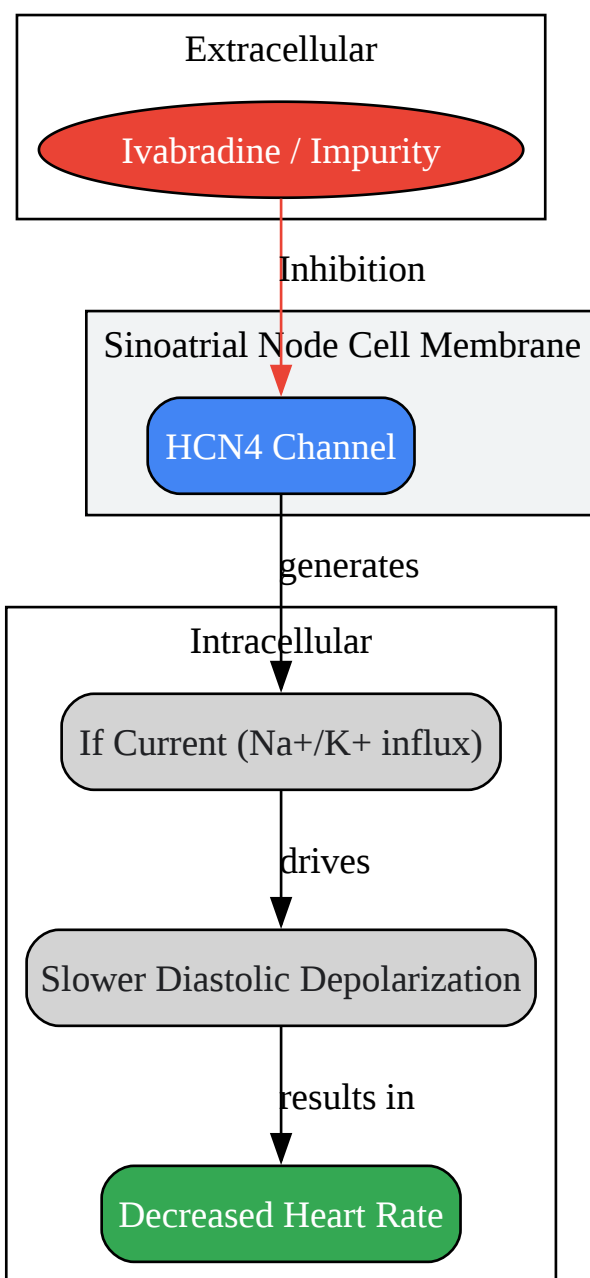
nucleotide-gated (HCN) channels, primarily the HCN4 isoform.<sup>[1][9]</sup> This action leads to a reduction in heart rate without affecting myocardial contractility.

## Postulated Biological Activity

Given its structural relationship to Ivabradine, it is plausible that N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide may possess some affinity for HCN channels. However, without direct experimental evidence, its biological activity remains speculative. It could potentially act as a weak inhibitor, an agonist, or have no significant effect on HCN channels. In silico toxicology and pharmacological activity predictions for some other Ivabradine degradation products have been performed, suggesting that some impurities may retain pharmacological activity.<sup>[1][2]</sup>

## Ivabradine Signaling Pathway

The primary signaling pathway affected by Ivabradine, and potentially by its impurities, is the regulation of cardiac pacemaker potential.

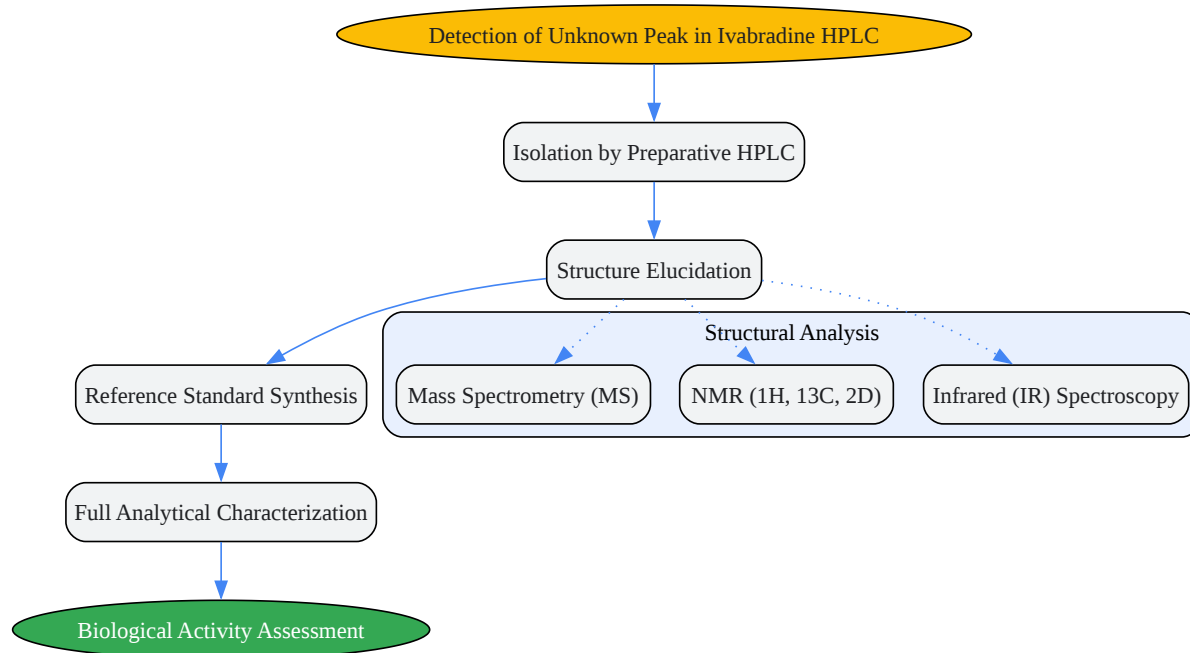


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Caption: Simplified signaling pathway of Ivabradine's action on HCN4 channels.

## Experimental Workflow for Impurity Characterization

The characterization of a pharmaceutical impurity like N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide follows a structured workflow.



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Caption: General workflow for the characterization of a pharmaceutical impurity.

## Conclusion

N-(2,2-dimethoxy-ethyl)-3,4-dimethoxyphenylacetamide (CAS 73954-34-4) is a known impurity of the cardiovascular drug Ivabradine. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on available information and established scientific principles. Its structural similarity to Ivabradine suggests a potential for interaction with HCN channels, though further experimental investigation is required to confirm its biological activity and to fully understand its pharmacological and toxicological profile. The general protocols and workflows outlined here

provide a framework for the synthesis, purification, and characterization of this and other related pharmaceutical impurities.

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